An In-depth Technical Guide on Butanamide, N,N'-1,2-ethanediylbis[3-oxo-]
An In-depth Technical Guide on Butanamide, N,N'-1,2-ethanediylbis[3-oxo-]
This guide provides a comprehensive technical overview of Butanamide, N,N'-1,2-ethanediylbis[3-oxo-], a molecule of significant interest in coordination chemistry and materials science. We will delve into its core chemical properties, synthesis methodologies, and analytical characterization, offering insights grounded in established scientific principles and experimental validation.
Introduction and Significance
Butanamide, N,N'-1,2-ethanediylbis[3-oxo-], also known by synonyms such as N,N'-(1,2-Ethanediyl)bis(3-oxobutanamide) and N,N'-Ethylenebis(3-oxobutanamide), is a chemical compound that plays a versatile role in various industrial applications.[1] Its structure is characterized by two 3-oxobutanamide units linked by an ethylene bridge. This unique arrangement of functional groups makes it an excellent chelating and complexing agent.[1]
The primary significance of this compound lies in its ability to form stable complexes with metal ions.[1] This property is leveraged in diverse fields, including the pharmaceutical, agricultural, and cosmetics industries.[1] In pharmaceuticals, it acts as a chelating agent to stabilize metal ions within formulations, which can enhance the efficacy and safety of certain drugs.[1] In agriculture, it serves as a complexing agent in fertilizers to facilitate the absorption of essential nutrients by plants.[1] Furthermore, its stabilizing properties are utilized in the cosmetics and polymer industries to prevent degradation and improve product performance.[1]
Caption: Core applications of Butanamide, N,N'-1,2-ethanediylbis[3-oxo-].
Physicochemical Properties
A thorough understanding of the physicochemical properties of Butanamide, N,N'-1,2-ethanediylbis[3-oxo-] is paramount for its handling, application, and the interpretation of experimental data.
| Property | Value |
| CAS Number | 1471-94-9[1][2] |
| Molecular Formula | C10H16N2O4[1][2][3][4][5] |
| Molecular Weight | 228.25 g/mol [1][5] |
| Melting Point | 149-151 °C[1][4] |
| Boiling Point | 539.3 °C at 760 mmHg[1] |
| Flash Point | 231.9 °C[1] |
| Density | 1.142 g/cm³[1] |
Synthesis and Purification
The synthesis of Butanamide, N,N'-1,2-ethanediylbis[3-oxo-] is typically achieved through the reaction of ethylenediamine with an acetoacetylating agent. A common and effective method involves the condensation of ethylenediamine with ethyl acetoacetate.
Synthetic Pathway
This reaction is a classic example of nucleophilic acyl substitution, where the amino groups of ethylenediamine attack the ester carbonyl groups of two equivalents of ethyl acetoacetate, leading to the formation of the bis-amide product and ethanol as a byproduct. The reaction is typically driven to completion by heating.[6]
Caption: Synthetic workflow for Butanamide, N,N'-1,2-ethanediylbis[3-oxo-].
Detailed Experimental Protocol
This protocol is a generalized procedure and may require optimization based on specific laboratory conditions and scale.
Materials:
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Ethylenediamine
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Ethyl acetoacetate
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A suitable high-boiling solvent (e.g., xylene or toluene)
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Ethanol (for washing)
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Round-bottom flask
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Reflux condenser
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Heating mantle with magnetic stirring
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Filtration apparatus (e.g., Büchner funnel)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethylenediamine (1.0 equivalent) in the chosen solvent.
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Reagent Addition: Slowly add ethyl acetoacetate (2.0 equivalents) to the stirred solution.
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Heating: Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction's progress by thin-layer chromatography (TLC).
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Isolation: After the reaction is complete, cool the mixture to room temperature to allow the product to precipitate. The solid product can then be collected by vacuum filtration.
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Purification: Wash the crude product with a suitable solvent, such as cold ethanol, to remove unreacted starting materials and soluble impurities.
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Drying: Dry the purified product under vacuum to obtain the final crystalline solid.
Trustworthiness through Self-Validation: The identity and purity of the synthesized product should be rigorously confirmed. A sharp melting point that aligns with the literature value (149-151 °C) is a primary indicator of purity.[1][4] Further validation must be performed using spectroscopic methods as detailed in the following section.
Analytical Characterization
To ensure the structural integrity and purity of the synthesized Butanamide, N,N'-1,2-ethanediylbis[3-oxo-], a suite of analytical techniques should be employed.
Spectroscopic Analysis
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Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amide groups, as well as distinct C=O stretching frequencies for both the ketone and amide carbonyls.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum will provide a distinct fingerprint of the molecule, showing signals for the methyl protons, the methylene protons adjacent to the carbonyl groups, the ethylene bridge protons, and the amide N-H protons, with appropriate chemical shifts and integrations.
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¹³C NMR: The carbon NMR spectrum will confirm the presence of all unique carbon environments, including the methyl, methylene, and carbonyl carbons.
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Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound (228.25 g/mol ).[1][5]
Applications in Drug Development and Other Industries
The unique chemical properties of Butanamide, N,N'-1,2-ethanediylbis[3-oxo-] make it a valuable compound in several sectors.
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Pharmaceutical Industry: Its role as a chelating agent is critical for stabilizing metal ions in drug formulations, which can improve the shelf-life and effectiveness of the final product.[1]
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Agrochemicals: In agriculture, it enhances the bioavailability of essential metal micronutrients in fertilizers, promoting better plant growth.[1]
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Cosmetics: It acts as a stabilizer, preventing the degradation of active ingredients and extending the shelf life of cosmetic products.[1]
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Polymer Industry: It is used as a stabilizer in polymers to enhance their resistance to degradation, thereby improving their overall performance and durability in applications such as plastics, coatings, and adhesives.[1]
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Organic Synthesis: It serves as a versatile reagent in organic synthesis for the production of various other chemical compounds.[1]
References
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Cas 1471-94-9, ETHYLENEDIAMINE-N,N'-BIS-ACETOACETAMIDE | lookchem. Available at: [Link]
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Chemical Properties of Butanamide, N,N-diethyl-3-oxo- (CAS 2235-46-3) - Cheméo. Available at: [Link]
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Chemical Properties of Butanamide (CAS 541-35-5) - Cheméo. Available at: [Link]
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Butanamide, N-(2-hydroxy-1,1-dimethylethyl)-3-oxo- | C8H15NO3 | CID 11332745 - PubChem. Available at: [Link]
- Butanamide, N,N'-1,2-ethanediylbis[3-oxo- - 1471-94-9 | VulcanChem. Available at: https://www.vulcanchem.com/product/1471-94-9
- Butanamide, N,N'-1,4-butanediylbis[3-oxo- 78553-70-5 wiki - Guidechem. Available at: https://www.guidechem.com/wiki/Butanamide,-N,N--1,4-butanediylbis-3-oxo--78553-70-5.html
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Butanamide, N,N-diethyl-3-oxo- - the NIST WebBook. Available at: [Link]
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Butanamide, N,N'-1,2-ethanediylbis(3-oxo- - ChemBK. Available at: [Link]
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N,N'-Ethylenebis(3-oxobutanamide) - ChemBK. Available at: [Link]
